molecular formula C21H16F3N5O3 B3001829 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 946282-98-0

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide

カタログ番号: B3001829
CAS番号: 946282-98-0
分子量: 443.386
InChIキー: FPVMATBHLKPZKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide features a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1 and a propanamide moiety at position 4. The amide nitrogen is linked to a 4-(trifluoromethoxy)phenyl group, introducing strong electron-withdrawing properties.

特性

IUPAC Name

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3/c22-21(23,24)32-16-8-6-14(7-9-16)27-18(30)10-11-28-13-25-19-17(20(28)31)12-26-29(19)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVMATBHLKPZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives. This class has garnered attention for its potential biological activities, particularly in the realm of oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances its lipophilicity and may affect its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a related compound exhibited high inhibitory activity against various cancer cell lines:

Cell Line IC50 (µM) Control (Doxorubicin) IC50 (µM)
A549 (Lung)2.249.20
MCF-7 (Breast)1.74Not specified
HepG2 (Liver)Not specifiedNot specified
PC-3 (Prostate)Not specifiedNot specified

The compound demonstrated significant apoptosis induction in A549 cells at low micromolar concentrations, suggesting that it may act as a potent anticancer agent through apoptosis pathways .

The mechanisms by which pyrazolo[3,4-d]pyrimidines exert their anticancer effects often involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, molecular docking studies have indicated that these compounds can effectively bind to targets such as EGFR tyrosine kinase, which plays a crucial role in cancer cell growth and proliferation .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Study on A549 Cells : The compound induced apoptosis effectively at concentrations as low as 2.24 µM, significantly outperforming doxorubicin in terms of potency .
  • Molecular Docking Analysis : Docking studies have revealed that the compound interacts favorably with EGFR kinase, suggesting a mechanism that could inhibit cancer cell growth .
  • Structure-Activity Relationship (SAR) : Variations in the pyrazolo[3,4-d]pyrimidine scaffold have shown to impact biological activity significantly. Modifications that maintain the core structure while altering substituents can lead to enhanced efficacy against specific cancer types .

科学的研究の応用

Overview

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. The compound has shown promise in inhibiting various cancer cell lines.

Case Studies

  • In Vitro Studies : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited high inhibitory activity against tumor cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). For instance, one derivative had an IC50 value of 2.24 µM against A549 cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Mechanism of Action : Flow cytometric analysis revealed that these compounds could induce apoptosis in cancer cells at low micromolar concentrations. This suggests a potential mechanism where the compound triggers programmed cell death, making it a candidate for further development as an anticancer agent .

Data Table: Antitumor Activity Summary

CompoundCell LineIC50 (µM)Control (Doxorubicin) IC50 (µM)
1aA5492.249.20
1dMCF-71.749.20
1ePC-3TBDTBD

Synthetic Routes

The synthesis of this compound involves multiple steps, including the formation of key intermediates from simpler precursors. Various synthetic routes have been explored to optimize yield and purity.

Characterization Techniques

The structural characterization of synthesized compounds typically employs techniques such as:

  • NMR Spectroscopy : Used to confirm the molecular structure by analyzing chemical shifts.
  • Mass Spectrometry : Provides molecular weight and structural information.
  • Infrared Spectroscopy : Identifies functional groups present in the compound.

Antiviral Properties

Besides antitumor activity, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential as inhibitors of HIV-1 and other viruses. Their ability to interact with viral enzymes makes them candidates for antiviral drug development .

Enzyme Inhibition

These compounds also exhibit inhibitory effects on various enzymes, including those involved in cancer progression and viral replication. This broadens their applicability in drug design beyond oncology.

類似化合物との比較

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrazolo[3,4-d]pyrimidinone derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Structural and Molecular Properties

Compound Name Substituent (Position 1) Amide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Phenyl 4-(Trifluoromethoxy)phenyl C₂₀H₁₆F₃N₅O₃ ~431 Trifluoromethoxy group enhances lipophilicity and metabolic stability
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 946282-90-2) Phenyl Pyridin-2-ylmethyl C₂₀H₁₈N₆O₂ 374.4 Smaller substituent; potential for hydrogen bonding with targets
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide (CAS 919858-27-8) p-Tolyl 3,3-Diphenylpropanamide C₂₇H₂₃N₅O₂ 449.5 Bulky substituent; likely reduced solubility
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide (CAS 919858-63-2) 3-Chlorophenyl Propionamide C₁₄H₁₂ClN₅O₂ ~329.7 (calculated) Simpler structure; chlorine may improve target affinity
Key Observations:

Steric Effects : The diphenylpropanamide substituent in CAS 919858-27-8 introduces steric hindrance, which may reduce solubility but enhance selectivity for certain targets .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from related patents and analogs:

  • Kinase Inhibition: Compounds with pyrazolo[3,4-d]pyrimidinone cores are frequently explored as kinase inhibitors. The trifluoromethoxy group in the target compound may enhance binding to hydrophobic kinase pockets .
  • Selectivity : Bulky substituents (e.g., diphenylpropanamide in CAS 919858-27-8) may improve selectivity by avoiding off-target interactions .

Limitations and Data Gaps

  • Physical properties (e.g., solubility, melting point) are unavailable for most analogs, limiting direct comparisons.
  • Biological activity data for the target compound are absent in publicly accessible literature.

Q & A

Q. What are the standard synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like the target compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted phenylhydrazines with β-ketoesters or nitriles to form the pyrazole core. For example, in , derivatives were synthesized via:
  • Alkylation : Reacting intermediates with alkyl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization.
  • Urea/thiourea formation : Using aryl/alkyl isocyanates in dichloromethane.
  • Esterification : Substituted benzoyl chlorides in dry benzene.
    Key characterization tools include IR spectroscopy (e.g., NH stretches at ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.2 ppm) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons and confirm substitution patterns (e.g., trifluoromethoxy groups show distinct splitting).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~1650 cm⁻¹) functional groups.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtained): Resolve 3D conformation and hydrogen-bonding networks, as demonstrated for related triazole derivatives in .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in pyrazolo[3,4-d]pyrimidine synthesis?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for alkylation to enhance nucleophilicity.
  • Catalysis : Explore Pd-catalyzed cross-coupling for introducing aryl groups (e.g., trifluoromethoxy phenyl).
  • Purification : Employ gradient column chromatography or preparative HPLC for isolating regioisomers, which are common in heterocyclic syntheses.
  • Temperature Control : Lower temperatures (<0°C) may reduce side reactions during sensitive steps like acylation .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to distinguish overlapping signals.
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH in amides) by comparing spectra in D₂O vs. CDCl₃.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data, as seen in for related acetamide derivatives .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs).
  • Cytotoxicity Screening : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS for metabolite identification .

Q. How can researchers design experiments to study metabolic stability and degradation pathways?

  • Methodological Answer :
  • Phase I Metabolism : Incubate with NADPH-fortified human liver microsomes (HLMs) and monitor parent compound depletion.
  • Phase II Metabolism : Add UDP-glucuronic acid (UGT assay) or PAPS (SULT assay) to detect conjugates.
  • LC-HRMS : Use high-resolution mass spectrometry to identify hydroxylated or demethylated metabolites.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes like Vivid® substrates .

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